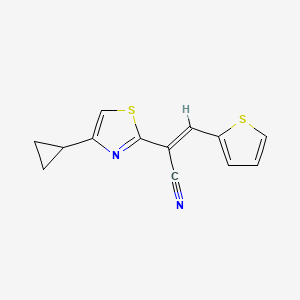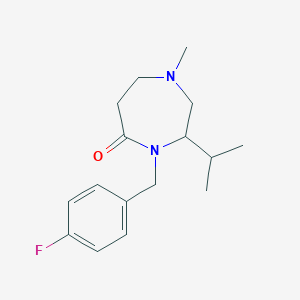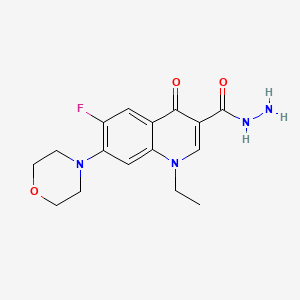![molecular formula C17H15N5O2 B5363751 N-[4-(acetylamino)phenyl]-4-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5363751.png)
N-[4-(acetylamino)phenyl]-4-(4H-1,2,4-triazol-4-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(acetylamino)phenyl]-4-(4H-1,2,4-triazol-4-yl)benzamide is a synthetic compound that belongs to the class of triazole-based compounds. This compound has gained significant attention from the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science.
作用機序
The mechanism of action of N-[4-(acetylamino)phenyl]-4-(4H-1,2,4-triazol-4-yl)benzamide is not fully understood. However, studies have shown that it inhibits the activity of the proteasome, a protein complex that plays a crucial role in cell survival. This inhibition leads to the accumulation of misfolded proteins and triggers apoptosis in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In cancer cells, it induces apoptosis by inhibiting the activity of the proteasome. Additionally, it has been shown to have antifungal and antibacterial activity.
実験室実験の利点と制限
One of the main advantages of N-[4-(acetylamino)phenyl]-4-(4H-1,2,4-triazol-4-yl)benzamide is its simplicity of synthesis. It can be synthesized in a few steps with high yield. Additionally, it has shown promising results as an anticancer, antifungal, and antibacterial agent.
One of the limitations of this compound is its potential toxicity. Studies have shown that it can be toxic to normal cells at high concentrations. Additionally, its mechanism of action is not fully understood, which can make it difficult to optimize its efficacy and minimize its toxicity.
将来の方向性
There are several future directions for the research on N-[4-(acetylamino)phenyl]-4-(4H-1,2,4-triazol-4-yl)benzamide. One direction is to optimize its efficacy and minimize its toxicity as an anticancer agent. This can be achieved by further understanding its mechanism of action and identifying potential drug targets.
Another direction is to explore its potential applications in material science. This compound has shown potential as a building block for the synthesis of various functional materials. Further research can explore its potential applications in catalysis, gas storage, and sensing.
Conclusion
In conclusion, this compound is a synthetic compound that has gained significant attention from the scientific community due to its potential applications in various fields. Its simplicity of synthesis and potential as an anticancer, antifungal, and antibacterial agent make it a promising compound for further research. However, its potential toxicity and limited understanding of its mechanism of action highlight the need for further research to optimize its efficacy and minimize its toxicity.
合成法
The synthesis of N-[4-(acetylamino)phenyl]-4-(4H-1,2,4-triazol-4-yl)benzamide involves the reaction of 4-(4H-1,2,4-triazol-4-yl)benzoic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The resulting intermediate is then reacted with 4-aminophenylacetic acid to yield the final product. The synthesis of this compound is relatively simple and can be achieved in a few steps with high yield.
科学的研究の応用
N-[4-(acetylamino)phenyl]-4-(4H-1,2,4-triazol-4-yl)benzamide has been extensively studied for its potential applications in various fields. In medicinal chemistry, this compound has shown promising results as an anticancer agent. Studies have shown that it induces apoptosis in cancer cells by inhibiting the activity of the proteasome, a protein complex that plays a crucial role in cell survival. Additionally, this compound has also shown potential as an antifungal and antibacterial agent.
In material science, this compound has been used as a building block for the synthesis of various functional materials. For example, it has been used to synthesize metal-organic frameworks (MOFs) that exhibit high gas storage capacity and catalytic activity.
特性
IUPAC Name |
N-(4-acetamidophenyl)-4-(1,2,4-triazol-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O2/c1-12(23)20-14-4-6-15(7-5-14)21-17(24)13-2-8-16(9-3-13)22-10-18-19-11-22/h2-11H,1H3,(H,20,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIJLVIAXPGDNJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)N3C=NN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(1,8-dioxa-4,11-diazaspiro[5.6]dodec-4-ylcarbonyl)-N-phenylpyrimidin-2-amine](/img/structure/B5363671.png)
![4-[(4-fluorophenyl)sulfonyl]-N-(3-methoxyphenyl)-1-piperazinecarboxamide](/img/structure/B5363677.png)
![N-[1-(4-ethylphenyl)ethyl]-4-methoxybenzamide](/img/structure/B5363684.png)
![4-benzoyl-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5363700.png)

![1-{2-[(2-methoxyethyl)amino]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-yl}piperidine-3-carbonitrile](/img/structure/B5363726.png)
![2-[(5-{[4-(1H-pyrazol-1-ylmethyl)piperidin-1-yl]carbonyl}pyridin-2-yl)amino]propan-1-ol](/img/structure/B5363731.png)
![1-[3-(1H-benzimidazol-1-yl)propanoyl]-4-(5-methylpyridin-2-yl)piperidin-4-ol](/img/structure/B5363742.png)


![1-ethyl-4-({methyl[(3-phenyl-5-isoxazolyl)methyl]amino}methyl)-1H-pyrrole-2-carbonitrile](/img/structure/B5363758.png)
![[1-({3-[2-(3-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)cyclopropyl]amine hydrochloride](/img/structure/B5363767.png)
![1-(1-adamantyl)-4-[(5-methyl-3-thienyl)carbonyl]piperazine](/img/structure/B5363771.png)
![N-(4-bromophenyl)-N'-[1-(tetrahydro-2-furanyl)ethyl]urea](/img/structure/B5363778.png)